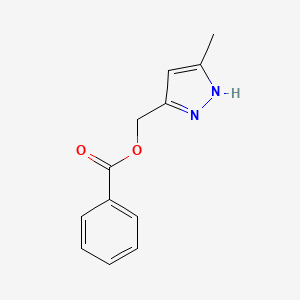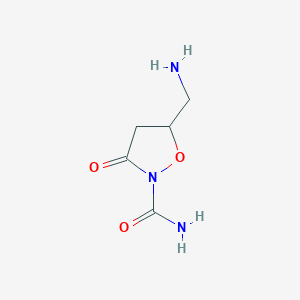
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is a heterocyclic compound that contains an isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the use of sodium hydride and tetrahydrofuran in acetonitrile, followed by methyl acetate under reflux conditions .
Industrial Production Methods
The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum on silica (Pt/SiO2) are used in reductive amination.
Substitution: Reagents like sodium hydride and tetrahydrofuran are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 5-(aminomethyl)-2-furancarboxylic acid (AMFC) and other substituted isoxazoles .
Scientific Research Applications
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it targets bacterial protein synthesis machinery, thereby exerting antibacterial effects. The compound mimics the inhibitory neurotransmitter GABA, activating GABA-A receptors and leading to decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A derivative of the original compound with similar chemical properties.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the compound.
2,5-Bis(aminomethyl)furan (BAMF): Another furan-based compound with similar applications.
Uniqueness
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is unique due to its isoxazolidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-(aminomethyl)-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O3/c6-2-3-1-4(9)8(11-3)5(7)10/h3H,1-2,6H2,(H2,7,10) |
InChI Key |
KOZSJIGKUPCUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1=O)C(=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


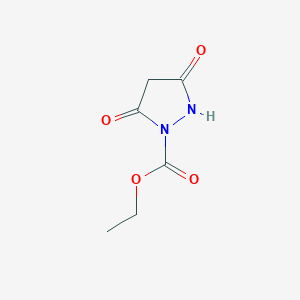

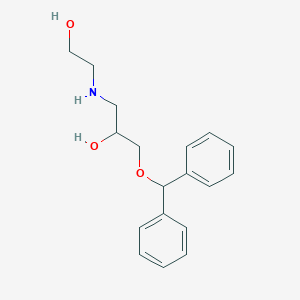
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
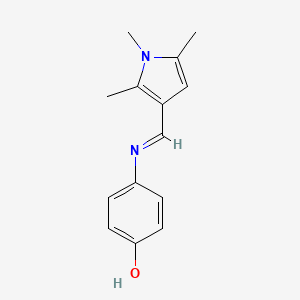
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
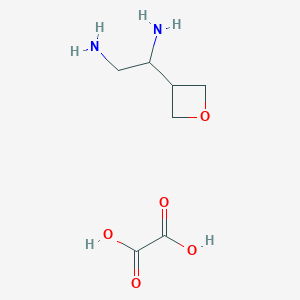
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
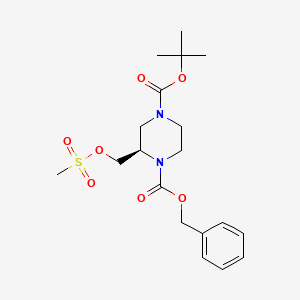
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)


